molecular formula C12H23N3O B11799588 (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B11799588
M. Wt: 225.33 g/mol
InChI Key: CCOWFAPJOPUROR-ONGXEEELSA-N
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Description

(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the amino and cyclopropylmethyl groups. Common synthetic routes may involve the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce different amine derivatives.

Scientific Research Applications

(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-1-(®-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
  • (S)-2-Amino-1-(®-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
  • ®-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

Uniqueness

The uniqueness of (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

(2S)-2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C12H23N3O/c1-9(13)12(16)15-6-2-3-11(15)8-14-7-10-4-5-10/h9-11,14H,2-8,13H2,1H3/t9-,11-/m0/s1

InChI Key

CCOWFAPJOPUROR-ONGXEEELSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1CNCC2CC2)N

Canonical SMILES

CC(C(=O)N1CCCC1CNCC2CC2)N

Origin of Product

United States

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